4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]
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Overview
Description
4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs).
Preparation Methods
The synthesis of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the spirocyclic core through a series of cyclization reactions. Reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a CDK inhibitor, which can regulate cell cycle progression.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, thereby preventing the proliferation of cancer cells.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] involves its interaction with cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it inhibits their activity, leading to cell cycle arrest. This inhibition prevents the phosphorylation of target proteins required for cell cycle progression, thereby halting the proliferation of cells, particularly cancer cells .
Comparison with Similar Compounds
Compared to other CDK inhibitors, 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1’-cyclohexane] is unique due to its spirocyclic structure, which may confer specific binding properties and increased stability. Similar compounds include:
Trilaciclib: Another CDK inhibitor with a similar mechanism of action but different structural features.
Palbociclib: A well-known CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another CDK4/6 inhibitor with applications in cancer therapy
Biological Activity
4-Chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane] is a complex organic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that incorporates a tetrazole moiety, which is known for its diverse biological activities. The presence of chlorine substituents and the intricate bicyclic framework contribute to its chemical reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane] exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A study conducted on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The following table summarizes the IC50 values obtained from different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.2 |
MCF-7 (breast cancer) | 3.8 |
A549 (lung cancer) | 4.5 |
These results indicate a promising anticancer profile, warranting further investigation into its mechanism of action.
The biological activity of 4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane] is hypothesized to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
- Induction of Oxidative Stress : It could generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
In a research article featured in Cancer Letters, researchers explored the effects of the compound on breast cancer cell lines. They reported that treatment with varying concentrations led to significant reductions in cell viability and increased apoptosis markers.
Properties
Molecular Formula |
C14H15ClN4 |
---|---|
Molecular Weight |
274.75 g/mol |
IUPAC Name |
4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane] |
InChI |
InChI=1S/C14H15ClN4/c15-13-17-7-10-6-11-8-16-9-14(4-2-1-3-5-14)19(11)12(10)18-13/h6-8H,1-5,9H2 |
InChI Key |
FZAAZIJGQXQQQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN=CC3=CC4=CN=C(N=C4N23)Cl |
Origin of Product |
United States |
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